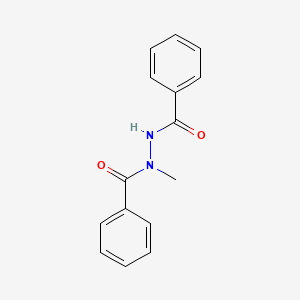

1,2-Dibenzoyl-1-methylhydrazine

Description

Properties

IUPAC Name |

N'-benzoyl-N'-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-17(15(19)13-10-6-3-7-11-13)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHPEPMDRYADGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311021 | |

| Record name | 1,2-Dibenzoyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21150-15-2 | |

| Record name | NSC402250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21150-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibenzoyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBENZOYL-1-METHYLHYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Dibenzoyl-1-methylhydrazine synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,2-Dibenzoyl-1-methylhydrazine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-grade protocol for the synthesis of this compound. The primary method detailed is the direct diacylation of methylhydrazine with benzoyl chloride, a robust and efficient pathway. This document is structured to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, and analytical validation techniques. The content is designed for researchers, chemists, and professionals in drug development who require a reliable and well-vetted synthetic methodology for this class of compounds.

Introduction and Strategic Overview

This compound is a derivative of 1,2-dibenzoylhydrazine (DBH), a compound of significant interest in medicinal chemistry and materials science. DBH and its analogues have been investigated as potential inhibitors for various enzymes, including the ecdysone receptor (EcR), urease, and HIV-integrase, making them valuable scaffolds for therapeutic agent development.[1][2][3] The introduction of a methyl group onto the hydrazine backbone modifies the molecule's steric and electronic properties, potentially influencing its biological activity and physicochemical characteristics.

The synthesis of this compound can be approached via two primary strategic pathways:

-

Direct Diacylation of Methylhydrazine: This is the most direct and efficient route. It involves the reaction of methylhydrazine with two equivalents of benzoyl chloride in the presence of a base. The key scientific challenge in this approach is controlling the regioselectivity of the acylation, as methylhydrazine possesses two non-equivalent nitrogen atoms.

-

N-Methylation of 1,2-Dibenzoylhydrazine: An alternative strategy involves the methylation of a pre-synthesized 1,2-dibenzoylhydrazine backbone. This method presents significant challenges in controlling the extent of methylation, often leading to a mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated byproduct (1,2-Dibenzoyl-1,2-dimethylhydrazine).[4]

This guide will focus on the direct diacylation of methylhydrazine, as it offers a more controlled and higher-yielding pathway to the target compound.

Mechanistic Insights: The Diacylation of Methylhydrazine

The reaction of methylhydrazine with benzoyl chloride is a classic nucleophilic acyl substitution. Methylhydrazine has two nucleophilic nitrogen atoms: N1 (the methylated nitrogen) and N2 (the terminal, unmethylated nitrogen).

-

First Acylation: The terminal nitrogen (N2) is more nucleophilic and less sterically hindered than the methylated nitrogen (N1). Therefore, the first equivalent of benzoyl chloride will preferentially react at the N2 position to form 1-benzoyl-2-methylhydrazine.

-

Second Acylation: The second acylation then occurs at the N1 position. The presence of the first benzoyl group deactivates the N2 nitrogen through resonance, making the N1 nitrogen the more favorable site for the second electrophilic attack.

This sequential and regioselective acylation process, governed by the inherent electronic and steric properties of the methylhydrazine starting material, allows for the efficient and controlled synthesis of the desired this compound isomer.[5] The entire reaction is typically performed under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the direct diacylation of methylhydrazine.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |

| Methylhydrazine | 46.07 | 4.6 g (4.8 mL) | 0.10 | 1.0 |

| Benzoyl Chloride | 140.57 | 29.5 g (24.3 mL) | 0.21 | 2.1 |

| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 | 2.2 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Deionized Water | - | 200 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

| Ethanol | - | For recrystallization | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two separate dropping funnels, dissolve methylhydrazine (4.6 g, 0.10 mol) in 100 mL of dichloromethane (DCM). Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition:

-

In one dropping funnel, place freshly distilled benzoyl chloride (29.5 g, 0.21 mol).

-

In the second dropping funnel, place a solution of sodium hydroxide (8.8 g, 0.22 mol) dissolved in 100 mL of cold deionized water.

-

-

Controlled Acylation: Begin stirring the methylhydrazine solution vigorously. Add the benzoyl chloride and the sodium hydroxide solution dropwise and simultaneously to the reaction flask over a period of approximately 1.5 hours. Maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. A white precipitate will form.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted starting materials and benzoic acid byproduct.[6]

-

Wash the organic layer a final time with 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified white crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from methylhydrazine.

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol |

| Appearance | White to off-white crystalline solid |

| IUPAC Name | N'-benzoyl-N'-methylbenzohydrazide[7] |

| ¹H NMR | Expect signals for methyl protons (~3.4 ppm), aromatic protons (7.2-8.0 ppm), and N-H proton. |

| ¹³C NMR | Expect signals for methyl carbon, aromatic carbons, and two distinct carbonyl carbons. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H aromatic, and C=O amide stretching (~1650 cm⁻¹).[8] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 254, and characteristic fragments (e.g., benzoyl cation at m/z = 105).[7] |

Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for quantitative analysis and purity assessment.[9]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Methylhydrazine: This substance is highly toxic and a suspected carcinogen. Handle with extreme caution, using impermeable gloves and respiratory protection.[10][11]

-

Benzoyl Chloride: It is corrosive, a lachrymator, and reacts violently with water.[12][13] It causes severe skin burns and eye damage. Always handle in a fume hood and wear safety goggles, a face shield, and gloves.

-

Sodium Hydroxide: A corrosive solid that can cause severe burns. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Minimize inhalation and skin contact.

All waste materials should be collected and disposed of in accordance with local, regional, and national regulations.[14]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Hydrolysis of benzoyl chloride. | 1. Extend reaction time at room temperature; ensure efficient stirring. 2. Be careful during extractions; avoid vigorous shaking that can cause emulsions. 3. Use freshly distilled benzoyl chloride; ensure addition is slow and temperature is controlled. |

| Oily Product | 1. Presence of impurities. 2. Residual solvent. | 1. Repeat the washing steps, particularly with NaHCO₃ solution. 2. Ensure the product is thoroughly dried under vacuum. Attempt recrystallization from a different solvent system.[6] |

| Product contaminated with Benzoic Acid | Hydrolysis of excess benzoyl chloride during the reaction or work-up. | Thoroughly wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurity. Confirm removal by TLC or ¹H NMR.[6] |

References

-

Organic Syntheses Procedure. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. Retrieved from [Link]

-

Jasperse, C. (2021). Research Module 2021 Methylhydrazine and N-Arylation Draft 1. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Jensen, K. A., et al. (1964). Preparation of Some Acylated Methylhydrazines. Acta Chemica Scandinavica, 18, 2200. Retrieved from [Link]

-

Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. Retrieved from [Link]

-

Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Environmental Samples. NCBI Bookshelf. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Hydrazine, methyl-, sulfate. Organic Syntheses. Retrieved from [Link]

-

Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of some new 5-substituted-1,3,4-oxadiazole-2-ones. RSC Advances. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

synthesis of 1,2-Dibenzoyl-1-methylhydrazine from benzoyl chloride

An In-depth Technical Guide to the Synthesis of 1,2-Dibenzoyl-1-methylhydrazine from Benzoyl Chloride

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a disubstituted hydrazide of interest in synthetic and medicinal chemistry. The core of this process involves the diacylation of methylhydrazine with benzoyl chloride under basic conditions. This document details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. The content is tailored for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this transformation.

Introduction and Scientific Context

Hydrazides, characterized by the R-CO-NH-NH-R' functional group, are a pivotal class of compounds in organic chemistry. Their unique structural features allow them to serve as versatile intermediates in the synthesis of various heterocyclic systems and as pharmacophores in numerous biologically active molecules. This compound is a specific derivative where the hydrazine core is asymmetrically substituted with two benzoyl groups and one methyl group.

The synthesis of such compounds is primarily achieved through the acylation of a hydrazine derivative. The reaction of methylhydrazine with benzoyl chloride presents a classic example of nucleophilic acyl substitution. Understanding the regioselectivity and controlling the stoichiometry are paramount to achieving a high yield of the desired dibenzoylated product while minimizing mono-acylated intermediates or other side reactions. This guide provides the field-proven insights necessary to navigate these synthetic challenges.

Reaction Mechanism and Causality

The synthesis proceeds via a nucleophilic acyl substitution mechanism, specifically the Schotten-Baumann reaction, which utilizes a base to neutralize the HCl byproduct and facilitate the reaction.

Step 1: First Acylation Methylhydrazine (CH₃NHNH₂) possesses two nitrogen atoms, both of which are nucleophilic. The terminal nitrogen (N²) is generally considered more sterically accessible and slightly more basic than the methylated nitrogen (N¹). Therefore, the first molecule of benzoyl chloride will preferentially react with the NH₂ group. The lone pair of electrons on the terminal nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride.

Step 2: Second Acylation After the formation of the 1-Benzoyl-2-methylhydrazine intermediate, the remaining N-H proton on the methylated nitrogen is deprotonated by the base (e.g., sodium hydroxide), increasing its nucleophilicity. This activated intermediate then attacks a second molecule of benzoyl chloride to yield the final product, this compound.

The choice of a biphasic system (e.g., an organic solvent and aqueous base) or an aqueous solution with a base is critical. The base, typically sodium hydroxide, serves two primary functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the hydrazine nucleophile.

-

Activation: It can deprotonate the hydrazine or its acylated intermediate, enhancing its nucleophilicity for the subsequent acylation step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the dibenzoylation of hydrazines.[1][2] Extreme caution is required as reagents are hazardous.

Materials and Equipment

| Reagents & Materials | Equipment |

| Methylhydrazine (CH₆N₂) | 500 mL Three-necked round-bottom flask |

| Benzoyl Chloride (C₇H₅ClO) | Mechanical stirrer |

| Sodium Hydroxide (NaOH) | Two 125 mL dropping funnels |

| Dichloromethane (CH₂Cl₂) | Ice-water bath |

| Deionized Water (H₂O) | Büchner funnel and suction flask |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Standard glassware for extraction & filtration |

| Ethanol (for recrystallization) | pH paper or meter |

Step-by-Step Procedure

-

Reaction Setup:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and two dropping funnels, add methylhydrazine (2.30 g, 0.05 mol) dissolved in 100 mL of dichloromethane.

-

Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

In one dropping funnel, place freshly distilled benzoyl chloride (14.76 g, 0.105 mol, 2.1 equivalents).

-

In the second dropping funnel, place a solution of sodium hydroxide (6.0 g, 0.15 mol) in 100 mL of deionized water.

-

-

Addition of Reagents:

-

Begin vigorous stirring of the methylhydrazine solution.

-

Simultaneously and slowly, add the benzoyl chloride and the sodium hydroxide solution dropwise over a period of 60-90 minutes.

-

Causality: The slow, simultaneous addition is crucial to maintain a low temperature and to ensure that the base is present to neutralize the generated HCl immediately, preventing the formation of methylhydrazine hydrochloride salt which is unreactive. A slight excess of benzoyl chloride is used to drive the reaction to completion.[3]

-

Throughout the addition, monitor the temperature, keeping it below 10 °C. Check the pH of the aqueous layer periodically to ensure it remains basic (pH > 10).

-

-

Reaction and Work-up:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction is complete.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic (dichloromethane) layer.

-

Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and benzoic acid), and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (dichloromethane) using a rotary evaporator.

-

-

Purification (Recrystallization):

-

The resulting crude solid should be recrystallized to achieve high purity.

-

Dissolve the crude product in a minimum amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified white crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl (N-CH₃) protons around 3.0-3.5 ppm. The aromatic protons from the two benzoyl groups will appear as multiplets in the range of 7.2-8.0 ppm. The N-H proton will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the methyl carbon around 30-40 ppm. The carbonyl carbons (C=O) are expected in the downfield region, typically 165-175 ppm. Multiple signals will be present in the 125-140 ppm range corresponding to the aromatic carbons.

-

FT-IR Spectroscopy: The infrared spectrum will provide key functional group information. Look for a strong absorption band around 1640-1680 cm⁻¹ corresponding to the amide C=O stretching vibrations. An N-H stretching band should be visible around 3200-3300 cm⁻¹. C-H stretches from the aromatic rings will appear just above 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (254.28 g/mol ).[5]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₂ | PubChem[5] |

| Molecular Weight | 254.28 g/mol | PubChem[5] |

| Appearance | White crystalline solid (expected) | - |

| Key FT-IR Peaks (cm⁻¹) | ~3250 (N-H), ~1660 (C=O) | Expected |

| ¹H NMR CH₃ Signal (ppm) | ~3.0-3.5 (singlet) | Expected |

| Mass Spec (M⁺) | m/z = 254 | Expected |

Troubleshooting and Optimization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of benzoyl chloride. 3. Loss of product during work-up. | 1. Increase reaction time; ensure base concentration is sufficient. 2. Use freshly distilled benzoyl chloride; maintain low temperature during addition. 3. Be careful during extractions; minimize the amount of solvent used for recrystallization. |

| Presence of Monobenzoylated Byproduct | 1. Insufficient benzoyl chloride. 2. Short reaction time. | 1. Use a slight excess (2.1-2.2 equivalents) of benzoyl chloride. 2. Increase the reaction time and monitor by TLC. |

| Product Contaminated with Benzoic Acid | Hydrolysis of excess benzoyl chloride during work-up. | Ensure the wash with saturated sodium bicarbonate solution is thorough to remove all acidic impurities.[3] |

| Oily Product Instead of Crystalline Solid | Presence of impurities or residual solvent. | 1. Ensure all starting materials are pure and dry. 2. Thoroughly dry the crude product under vacuum. 3. Attempt recrystallization from a different solvent system. |

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Benzoyl Chloride: Highly corrosive, a lachrymator (causes tearing), and reacts violently with water.[6][7][8] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[9] Always handle in a fume hood and wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Methylhydrazine: Extremely toxic, flammable, and a suspected carcinogen. It can be fatal if inhaled, swallowed, or in contact with skin. Handle with extreme care, using appropriate gloves and respiratory protection.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

General Handling: The reaction should be conducted behind a safety shield. Ensure that an emergency eyewash station and safety shower are readily accessible.[10] All waste should be disposed of according to institutional and local regulations.

References

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride. Carl ROTH. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Ataman Kimya. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibenzoyl-1-methylhydrazine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 1,2-Dibenzoyl-1-methylhydrazine (C₁₅H₁₄N₂O₂), a disubstituted hydrazine derivative of significant interest in synthetic and medicinal chemistry. While direct experimental literature on this specific molecule is sparse, this document synthesizes information from analogous compounds and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers a proposed synthetic pathway, detailed predicted and known spectroscopic characteristics (NMR, IR, MS), anticipated chemical reactivity, and essential safety information. The content is structured to provide not just data, but also the scientific rationale behind the compound's expected behavior, thereby serving as a foundational resource for future research and application.

Introduction and Molecular Overview

This compound, systematically named N'-benzoyl-N'-methylbenzohydrazide, belongs to the class of N,N'-diacylhydrazines.[1] This structural motif is characterized by a hydrazine core where each nitrogen atom is acylated. The presence of a methyl group on one of the nitrogen atoms introduces asymmetry, which is expected to significantly influence its conformational preference, reactivity, and biological interactions compared to its non-methylated parent, 1,2-Dibenzoylhydrazine (DBH).

The DBH scaffold and its derivatives are recognized for a wide array of biological activities, including insecticidal properties (as ecdysone receptor agonists) and potential as multi-target inhibitors against enzymes like urease and HIV-1 integrase.[2] The introduction of the N-methyl group in this compound alters key structural features: it removes one of the N-H protons, thereby eliminating its hydrogen-bond donating capability at that position, and introduces steric bulk that can affect the planarity and rotational dynamics around the N-N and N-C bonds. These modifications are critical for understanding its chemical behavior and for designing novel therapeutic agents or functional materials.

Molecular Structure:

Caption: 2D Structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Methylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The use of a base is critical to neutralize the HCl byproduct, preventing the protonation and deactivation of the hydrazine starting material.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

Methylhydrazine

-

Benzoyl chloride

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol and Hexanes for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylhydrazine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add pyridine or triethylamine (2.2 equivalents) to the solution. Cool the mixture to 0 °C using an ice-water bath. The base acts as an acid scavenger for the HCl produced during the reaction.

-

Acylation: Slowly add benzoyl chloride (2.1 equivalents) dropwise via the dropping funnel to the stirred solution over 30-45 minutes. It is crucial to maintain the temperature at 0 °C to control the exothermic reaction and minimize side products. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

The following properties are a combination of computed data from reliable databases and expert predictions based on analogous structures.

Physical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₅H₁₄N₂O₂ | PubChem[5] |

| Molecular Weight | 254.28 g/mol | PubChem[5] |

| Appearance | Expected to be a white to off-white crystalline solid. | Analogy with 1,2-Dibenzoylhydrazine. |

| Melting Point | Estimated in the range of 110-140 °C. | The related 1,2-Diphenylhydrazine melts at 123-126 °C.[6] Methylation may slightly lower or raise this value. |

| Solubility | Predicted to be soluble in polar organic solvents like DCM, THF, and Ethyl Acetate; sparingly soluble in alcohols; and likely insoluble in water and nonpolar solvents like hexanes. | Based on the polarity of the amide groups and the lipophilic nature of the phenyl and methyl groups.[7] |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. PubChem confirms the existence of spectral data for this compound.[5]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): (600 MHz, CDCl₃)

-

δ ~ 8.5-9.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton. Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

-

δ ~ 7.4-7.9 ppm (m, 10H): These multiplets arise from the protons of the two phenyl rings. Protons ortho to the carbonyl groups will be deshielded and appear further downfield.

-

δ ~ 3.4 ppm (s, 3H): A sharp singlet corresponding to the three protons of the N-CH₃ group.

-

-

¹³C NMR (Predicted): (151 MHz, CDCl₃)

-

δ ~ 165-170 ppm (2C): Two distinct signals for the two carbonyl (C=O) carbons.

-

δ ~ 127-135 ppm (12C): A series of signals corresponding to the carbons of the two phenyl rings.

-

δ ~ 30-35 ppm (1C): Signal for the N-CH₃ carbon.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The data for the similar compound 1,2-Di-(m-toluoyl)-hydrazine shows characteristic peaks that can be used for analogy.[8]

-

~3200-3300 cm⁻¹ (sharp, medium): N-H stretching vibration. The sharpness is due to the single N-H bond.

-

~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.

-

~1640-1680 cm⁻¹ (strong, sharp): Two C=O (amide I band) stretching vibrations. The two carbonyls may have slightly different frequencies due to the asymmetry of the molecule.

-

~1580, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

3.2.3. Mass Spectrometry (MS)

GC-MS data is available, with key fragments identified.[5]

-

m/z = 254: Molecular ion (M⁺).

-

m/z = 105 (Base Peak): This corresponds to the highly stable benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the N-C(O) bond. This is a hallmark fragment for benzoylated compounds.

-

m/z = 77: Phenyl cation [C₆H₅]⁺, arising from the loss of CO from the benzoyl cation.

-

m/z = 106: This could correspond to benzaldehyde [C₆H₅CHO]⁺, potentially formed through a rearrangement process.

Caption: Proposed key fragmentation pathway for this compound.

Chemical Reactivity and Stability

Hydrolysis

Like other amides, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions, although it should be stable in neutral aqueous solutions at room temperature.

-

Acid-catalyzed hydrolysis: Would yield benzoic acid and methylhydrazine hydrochloride.

-

Base-catalyzed hydrolysis: Would yield benzoate salts and methylhydrazine. The reaction rate will be slower than for simple amides due to steric hindrance and the electronic effects of the adjacent nitrogen atom.

Thermal Decomposition

Studies on methylhydrazines indicate that their thermal degradation can be complex.[9][10] Upon heating at high temperatures, this compound is expected to decompose. The N-N bond is likely the weakest point, and initial cleavage could lead to radical intermediates. The ultimate decomposition products at very high temperatures could include nitrogen gas (N₂), ammonia (NH₃), and various organic fragments, potentially including hydrogen cyanide (HCN) as observed with other methylhydrazines.[9]

Photochemical Stability

Many hydrazine derivatives exhibit photochemical activity. While specific data is lacking, the presence of two benzoyl chromophores suggests the molecule will absorb UV radiation. This could potentially lead to N-N bond cleavage or other rearrangements, similar to pathways observed in the photolysis of related benzotriazole arylhydrazones.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:[5]

-

H302: Harmful if swallowed. (Acute Toxicity, Oral)

-

H400: Very toxic to aquatic life. (Hazardous to the aquatic environment, acute hazard)

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Prevent release into the environment due to its high aquatic toxicity.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a structurally interesting molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its chemical properties by synthesizing available data and applying established chemical principles. A plausible and detailed synthetic protocol has been outlined, and its key spectroscopic features have been predicted and interpreted to aid in its identification and characterization. While direct experimental data on its reactivity and physical properties remain to be fully elucidated, the information presented here, based on robust analogies, provides a solid and authoritative foundation for researchers and developers working with this compound. Future experimental validation of the predicted properties will be invaluable to the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 1,2-Dibenzoylhydrazine. Available from: [Link]

-

NIST Chemistry WebBook. 1,2-Di-(m-toluoyl)-hydrazine. National Institute of Standards and Technology. Available from: [Link]

-

Wiley Online Library. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available from: [Link]

-

PubMed. Benzoyl peroxide stability in pharmaceutical gel preparations. National Center for Biotechnology Information. Available from: [Link]

-

DTIC. The Thermal and Catalytic Decomposition of Methylhydrazines. Defense Technical Information Center. Available from: [Link]

-

Hindawi. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine. Available from: [Link]

-

ResearchGate. Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. Available from: [Link]

-

Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diphenylhydrazine CAS#: 122-66-7 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,2-Di-(m-toluoyl)-hydrazine [webbook.nist.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dibenzoyl-1-methylhydrazine

Foreword: The Rationale for Rigorous Spectroscopic Analysis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel and synthesized compounds is the bedrock of reliable research. Molecules within the acylhydrazine family, such as 1,2-Dibenzoyl-1-methylhydrazine, represent versatile scaffolds in medicinal chemistry, showing potential as enzyme inhibitors.[1][2] The subtle placement of a methyl group on the hydrazine backbone, as in the title compound, can profoundly alter its chemical properties, biological activity, and metabolic stability. Therefore, a multi-faceted spectroscopic approach is not merely a procedural checkbox but a crucial scientific necessity to validate the molecular architecture.

This guide provides a comprehensive analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures. This document is designed to serve as a practical reference for researchers engaged in the synthesis, quality control, and application of this and related chemical entities.

Molecular Identity and Physicochemical Properties

Before interpreting spectral data, it is essential to establish the fundamental properties of the target molecule. This compound, also known by its IUPAC name N'-benzoyl-N'-methylbenzohydrazide, is a solid at room temperature.[3] Its core structure consists of a central N-N bond, with one nitrogen atom substituted with a methyl group and a benzoyl group, and the other nitrogen atom substituted with a second benzoyl group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₂ | PubChem[3] |

| Molecular Weight | 254.28 g/mol | PubChem[3] |

| CAS Number | 21150-15-2 | PubChem[3] |

| IUPAC Name | N'-benzoyl-N'-methylbenzohydrazide | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR provide definitive evidence for the presence and connectivity of the methyl group and the two distinct benzoyl moieties.

Experimental Protocol: Sample Preparation

A standard and effective protocol for NMR analysis involves the following steps:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dried this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is typically effective for this class of compounds.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 500 MHz).[4] The choice of a higher field strength like 500 MHz is deliberate, as it provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons. The key is to analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~7.30 - 7.60 | Multiplet (m) | 10H | Ar-H | Protons on the two phenyl rings. The electron-withdrawing nature of the carbonyl groups shifts these protons downfield. The overlapping signals create a complex multiplet. |

| ~3.50 | Singlet (s) | 3H | N-CH ₃ | The methyl protons are adjacent to a nitrogen atom, placing them in this region. The absence of adjacent protons results in a singlet. |

| Variable (e.g., ~9.0) | Broad Singlet (br s) | 1H | N-H | The amide proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. |

Note: Specific chemical shift values are predicted based on typical ranges for these functional groups. The data available on PubChem is from a 60 MHz instrument, which would show less resolved aromatic signals.[3]

¹³C NMR Spectral Interpretation

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton.

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~170 - 175 | C =O (Amide) | Two distinct signals are expected for the two carbonyl carbons due to their different chemical environments (one is N-methylated, the other is not). Carbonyl carbons are highly deshielded and appear far downfield. |

| ~127 - 135 | Ar-C | Multiple signals corresponding to the carbons of the two phenyl rings. Carbons directly attached to the carbonyl groups (ipso-carbons) will have distinct shifts from the ortho, meta, and para carbons. |

| ~35 - 40 | N-C H₃ | The methyl carbon signal appears in the aliphatic region, shifted downfield by the attached nitrogen atom. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Experimental Protocol: KBr Wafer Method

For solid samples, the Potassium Bromide (KBr) wafer technique is a common and reliable method, as referenced in the spectral data for this compound.[3]

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

IR Spectral Interpretation

The IR spectrum is dominated by characteristic absorptions of the amide functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3250 - 3350 | N-H Stretch | Secondary Amide (N-H) | A moderately strong, sharp peak confirming the presence of the N-H bond. Its position indicates hydrogen bonding in the solid state. |

| ~3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) | Characteristic absorptions for the C-H bonds on the phenyl rings. |

| ~2850 - 2950 | C-H Stretch | Aliphatic (sp³ C-H) | Weaker absorptions corresponding to the methyl group. |

| ~1640 - 1680 | C=O Stretch (Amide I) | Amide Carbonyl | This is typically a very strong and sharp absorption, providing definitive evidence for the amide functional group. The presence of two slightly different amide environments may lead to a broadened or split peak. |

| ~1520 - 1550 | N-H Bend (Amide II) | Secondary Amide (N-H) | A strong band resulting from a combination of N-H bending and C-N stretching, characteristic of secondary amides. |

| ~1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity confirming the presence of the phenyl rings. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns. The GC-MS data noted in PubChem suggests Electron Ionization (EI) as the ionization method.[3]

Experimental Protocol: Electron Ionization (EI)

In EI-MS, the sample is bombarded with high-energy electrons (~70 eV). This process is highly energetic and typically results in the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. This "hard" ionization technique is excellent for creating a characteristic "fingerprint" mass spectrum for library matching and structural elucidation.

MS Data Interpretation

The analysis focuses on identifying the molecular ion peak and rationalizing the major fragment ions.

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Formula | Significance |

| 254 | [M]⁺˙ | [C₁₅H₁₄N₂O₂]⁺˙ | Molecular Ion: Confirms the molecular weight of the compound. |

| 149 | [M - C₇H₅O]⁺ | [C₈H₉N₂O]⁺ | Loss of a benzoyl radical (•COC₆H₅) from the molecular ion. |

| 121 | [C₆H₅CONH₂]⁺˙ | [C₇H₇NO]⁺˙ | Cleavage of the N-N bond can lead to the formation of a benzamide-like radical cation. |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Base Peak: The highly stable benzoyl cation. This is a hallmark fragment for benzoylated compounds and is often the most abundant ion. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation, formed by the loss of CO from the benzoyl cation (m/z 105). |

Proposed Fragmentation Pathway

The predictable fragmentation of this compound under EI conditions is a key part of its structural validation. The major pathways are illustrated below.

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

A Self-Validating Analytical Workflow

The true power of these techniques emerges when they are used in concert. For any synthesis of this compound, a robust analytical workflow is required to move from a crude product to a fully characterized, high-purity compound. This workflow represents a self-validating system where each analysis provides a piece of the structural puzzle.

Caption: A comprehensive workflow for the synthesis, purification, and spectroscopic validation.

Conclusion

The spectroscopic profile of this compound is distinct and informative. ¹H and ¹³C NMR confirm the precise arrangement and ratio of protons and carbons, IR spectroscopy provides definitive evidence of the critical amide functional groups, and mass spectrometry validates the molecular weight while revealing a predictable fragmentation pattern headlined by the m/z 105 benzoyl cation. Together, these techniques provide an unambiguous analytical package for the structural elucidation and purity assessment of this compound, ensuring data integrity for any subsequent research or development activities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Peng, X., Tang, X., Qin, W., Dou, W., Guo, Y., Zheng, J., Liu, W., & Wang, D. (2011). Aroylhydrazone derivative as fluorescent sensor for highly selective recognition of Zn2+ ions: syntheses, characterization, crystal structures and spectroscopic properties. Dalton Transactions, 40(19), 5271–5277. Retrieved from [Link]

-

Shanmuga Sundara Raj, S., Yamin, B. M., Boshaala, A. M. A., Tarafder, M. T. H., Crouse, K. A., & Fun, H.-K. (2009). 1,2-Dibenzoyl-hydrazine-dimethyl-formamide (3/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1267. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Di-(m-toluoyl)-hydrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Shanmuga Sundara Raj, S., Yamin, B. M., Boshaala, A. M. A., Tarafder, M. T. H., Crouse, K. A., & Fun, H.-K. (2000). 1,2-Dibenzoylhydrazine. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), 1011-1012. Retrieved from [Link]

-

Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-144. Retrieved from [Link]

-

Gabrielli, M., Piras, M., Tramontin, L., Dreassi, E., Zizzari, A. T., & Pozzi, C. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1357. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). PhI(OAc)2-mediated C–N bond cleavage of acylhydrazines with amines for the synthesis of amides. New Journal of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, 1,2-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, 1,2-diphenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

CAS number and molecular structure of 1,2-Dibenzoyl-1-methylhydrazine

An In-Depth Technical Guide to 1,2-Dibenzoyl-1-methylhydrazine

Introduction

This compound, a derivative of the diacylhydrazine class of compounds, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. Diacylhydrazines are recognized for their diverse biological activities, which include insecticidal, herbicidal, and various pharmacological properties. The structural motif of this compound, featuring two benzoyl groups attached to a methylated hydrazine core, provides a unique scaffold for exploring structure-activity relationships. This guide offers a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, a plausible synthetic route, and potential applications, providing a foundational resource for researchers and scientists.

Chemical Identity and Molecular Structure

The fundamental identification of a chemical compound relies on its unique identifiers and a clear representation of its molecular architecture.

| Identifier | Value |

| CAS Number | 21150-15-2[1] |

| IUPAC Name | N'-benzoyl-N'-methylbenzohydrazide[1] |

| Molecular Formula | C₁₅H₁₄N₂O₂[1] |

| Molecular Weight | 254.28 g/mol [1] |

| SMILES | CN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[1] |

The molecular structure of this compound is characterized by a central N-N bond. One nitrogen atom is substituted with a methyl group and a benzoyl group, while the second nitrogen is substituted with another benzoyl group. The presence of two aromatic rings and two carbonyl groups are key features that influence its chemical and biological properties.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Computed Properties

The following table summarizes key computed physicochemical properties that are valuable in predicting the compound's behavior in biological systems and for analytical method development.

| Property | Value | Source |

| Molecular Weight | 254.28 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 254.105527694 Da | PubChem[1] |

| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through the sequential acylation of methylhydrazine.

Proposed Synthetic Workflow

The synthesis can be approached by first reacting methylhydrazine with one equivalent of benzoyl chloride, followed by a second acylation with another equivalent of benzoyl chloride. The initial reaction would likely produce a mixture of 1-benzoyl-1-methylhydrazine and 1-benzoyl-2-methylhydrazine. Subsequent acylation of this mixture would lead to the desired product. A more controlled approach might involve protecting one of the nitrogen atoms of methylhydrazine before the first acylation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Conceptual Outline

-

Step 1: Mono-acylation of Methylhydrazine.

-

Dissolve methylhydrazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add one equivalent of benzoyl chloride, followed by the dropwise addition of a base such as pyridine to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude mono-acylated intermediate.

-

-

Step 2: Di-acylation to Yield the Final Product.

-

Dissolve the crude intermediate from Step 1 in a suitable aprotic solvent.

-

Add a slight excess of a base (e.g., pyridine or triethylamine).

-

Slowly add one equivalent of benzoyl chloride at 0 °C.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Work up the reaction as described in Step 1.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the methyl protons, aromatic protons, and the N-H proton. The chemical shifts and coupling patterns would be indicative of the final structure.

-

¹³C NMR would show characteristic peaks for the carbonyl carbons, aromatic carbons, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the C=O stretching of the amide groups (typically around 1650-1680 cm⁻¹) and N-H stretching (around 3200-3300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.

Potential Applications and Research Insights

While specific research on this compound is not extensively documented, the broader class of diacylhydrazines has been the subject of considerable investigation. The parent compound, 1,2-dibenzoylhydrazine, has shown promise as a multi-target inhibitor.[2]

-

Agrochemicals: Many diacylhydrazine derivatives are known ecdysone receptor agonists, acting as potent and selective insect growth regulators. The structural similarity of this compound suggests it could be investigated for similar insecticidal properties.

-

Medicinal Chemistry:

-

Urease Inhibition: 1,2-Dibenzoylhydrazine and its derivatives have been identified as potential urease inhibitors.[2] Urease is a key enzyme in several pathological conditions, making its inhibitors valuable therapeutic targets.

-

HIV-1 Integrase Inhibition: The diacylhydrazine scaffold has been explored for its ability to inhibit HIV-1 integrase, an essential enzyme for viral replication.[2] The chelating properties of the diacylhydrazine moiety are thought to be crucial for this activity.[2]

-

The introduction of a methyl group in this compound, compared to its parent compound, could modulate its pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability, potentially leading to improved biological activity.

-

Safety and Handling

Based on the aggregated GHS information from the ECHA C&L Inventory, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H400: Very toxic to aquatic life. [1]

Precautionary Measures:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container in accordance with local regulations.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. While experimental data on this specific molecule is limited, its relationship to the broader class of diacylhydrazines provides a strong rationale for its investigation in both agrochemical and pharmaceutical research. The synthetic pathway is straightforward, and standard analytical methods can be used for its characterization. The potential for this compound to exhibit interesting biological activities, analogous to its parent compound, makes it a compelling target for further study by researchers and drug development professionals.

References

-

Di Donato, N., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dibenzoyl-1-methylhydrazine

Executive Summary

1,2-Dibenzoyl-1-methylhydrazine is a derivative of the well-studied 1,2-dibenzoylhydrazine (DBH) scaffold, a class of molecules recognized for a wide range of biological activities.[1][2] As with any chemical entity intended for research or therapeutic development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for meaningful and reproducible application. This guide addresses two of the most critical parameters: solubility and chemical stability. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its characterization. It is structured to empower researchers with the foundational knowledge and detailed, field-proven protocols required to determine these properties with high fidelity. The methodologies described herein are grounded in established principles and regulatory guidelines to ensure the generation of robust and reliable data.

The Critical Role of Solubility in Preclinical Assessment

The solubility of a compound dictates its behavior in virtually every experimental and physiological system. For drug development professionals, insufficient solubility can be a primary cause of attrition, leading to poor absorption, low bioavailability, and unreliable in vitro assay results. For medicinal and synthetic chemists, solubility data is essential for selecting appropriate solvent systems for reactions, purification, and formulation.[3][4] This section provides a robust protocol for determining the thermodynamic solubility of this compound, a critical first step in its characterization.

Factors Influencing the Solubility of Hydrazide Analogs

The molecular structure of this compound—featuring two aromatic benzoyl groups and a central hydrazine-amide core—suggests a predominantly lipophilic character. However, the amide functionalities provide hydrogen bond donors and acceptors, potentially allowing for solubility in a range of polar organic solvents. Solubility in aqueous media is expected to be low but highly dependent on pH, given that the hydrazine moiety can be protonated under acidic conditions.

Quantitative Solubility Profile

The following table serves as a template for summarizing the experimentally determined solubility of this compound in a selection of pharmaceutically relevant solvents.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask | ||

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Shake-Flask | ||

| Dichloromethane (DCM) | 25 | Shake-Flask | ||

| Methanol (MeOH) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Acetonitrile (ACN) | 25 | Shake-Flask | ||

| Ethyl Acetate (EtOAc) | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5] It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility at a given temperature, which is essential for accurate biopharmaceutical and formulation assessments.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The visible presence of undissolved solid is crucial to confirm that equilibrium saturation has been reached.[6]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is achieved. Longer incubation times (48-72 hours) may be necessary and should be confirmed by sampling at intermediate time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the settling of undissolved solids. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove all particulate matter. This step is critical to avoid artificially inflating the measured concentration.[6]

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. Results are typically expressed in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Profiling Chemical Stability: A Prerequisite for Viability

Understanding a compound's intrinsic stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is fundamental to its development.[7][8] Stability studies identify degradation pathways and potential degradation products, which is critical for ensuring the safety, efficacy, and shelf-life of a drug substance. Forced degradation, or stress testing, is the cornerstone of this process, deliberately exposing the compound to conditions more severe than accelerated stability testing to provoke degradation.[9][10]

Forced Degradation (Stress Testing) Strategy

Forced degradation studies for this compound should be designed to explore its susceptibility to the primary degradation pathways: hydrolysis, oxidation, and photolysis.[11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation complicates the analysis.

Summary of Stability Under Stress Conditions

This table should be used to document the outcomes of the forced degradation studies, providing a clear overview of the compound's liabilities.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Notes |

| Hydrolytic | ||||||

| Acidic | 0.1 M HCl | 7 days | 60 | Potential amide bond hydrolysis. | ||

| Neutral | Purified Water | 7 days | 60 | Baseline stability in aqueous solution. | ||

| Basic | 0.1 M NaOH | 7 days | 60 | Potential amide and hydrazide instability. | ||

| Oxidative | 3% H₂O₂ | 24 hrs | Ambient | Hydrazine core is susceptible to oxidation. | ||

| Photolytic | Solid State (ICH Q1B Option 1) | - | Ambient | Assesses solid-state light sensitivity. | ||

| In Solution (e.g., 1 mg/mL in ACN:H₂O) | - | Ambient | Assesses solution-phase light sensitivity. | |||

| Thermal | Solid State (Dry Heat) | 7 days | 80 | Evaluates intrinsic thermal stability. |

Experimental Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[9][13] It must be specific enough to resolve the parent peak from all significant degradation products and process impurities. Developing this method requires analyzing samples from forced degradation studies to ensure the method's specificity and suitability for formal stability programs.[14]

Part A: Performing Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis study.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Sample at various time points (e.g., 2, 8, 24 hours) for analysis.[15]

-

Photostability: Expose a thin layer of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 7 days).

Part B: Development of a Stability-Indicating HPLC Method

-

Initial Method Screening: Begin with a generic reversed-phase gradient method. A C18 column is a common starting point. The mobile phase typically consists of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[16]

-

Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies. The primary objective is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

-

Method Optimization: Adjust chromatographic parameters such as the gradient profile, flow rate, column temperature, and mobile phase pH to improve resolution.[16] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

-

Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in all stressed samples. The peak should be spectrally pure, indicating that no degradants are co-eluting.

-

Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Visualization: Stability Testing Workflow

Caption: Workflow for Forced Degradation and SIM Development.

Conclusion

The protocols and frameworks presented in this guide provide a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. While pre-existing data for this specific molecule is limited, the application of these standardized methodologies will generate the essential data package required for its confident use in research and development. Adherence to these self-validating systems ensures data integrity and provides a solid foundation for formulation development, interpretation of biological data, and fulfillment of regulatory expectations. For any organization working with novel chemical entities, establishing these core physicochemical properties is a non-negotiable step on the path to scientific and commercial success.

References

-

U.S. Food and Drug Administration. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Sciex. (2021). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

Lachman, L., & Nally, J. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

MDPI. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (2015). PharmaTutor. Retrieved from [Link]

-

ResearchGate. (2020). forced degradation study -a new approach for stress testing of drug substances and drug products. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Columbia University. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2015). Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. Retrieved from [Link]

-

Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

Sources

- 1. ikev.org [ikev.org]